2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
The compound “2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings. It has a 1,2,4-triazole ring, which is a type of azole ring that consists of two nitrogen atoms and three carbon atoms. Azole rings are common in many biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole ring and the pyrrole ring are both heterocyclic rings, which means they contain atoms other than carbon in the ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar or nonpolar regions, and the presence of functional groups .Scientific Research Applications
Plant Chemical Defense Mechanisms
Background
Diterpenoids are a class of natural products found in plants, and they play essential roles in plant defense against herbivores. However, altering specific steps in their biosynthetic pathways can lead to autotoxicity, where the plant harms itself due to the accumulation of toxic compounds.
Research Findings
Recent studies have revealed fascinating insights into the controlled hydroxylation of diterpenoids and its impact on plant chemical defense:
- Autotoxicity Prevention: Herbivore Defense Mechanism:
Implications
Understanding how plants balance defense mechanisms without harming themselves provides valuable insights for agriculture, ecological interactions, and sustainable pest management. The dual role of diterpenoids—both as defenses and potential toxins—illustrates the complex strategies plants employ to survive in their environment.
Conclusion
The compound’s dual role in plant defense and potential pharmaceutical applications underscores its significance in scientific research. Further studies are needed to unlock its full potential and explore additional fields of application.
Li, J., Halitschke, R., Li, D., Paetz, C., Su, H., Heiling, S., Xu, S., & Baldwin, I. T. (2021). Controlled hydroxylations of diterpenoids allow for plant chemical defense without autotoxicity. Science, 371(6526), 255–259. DOI: 10.1126/science.abe4713
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve studying its synthesis, its physical and chemical properties, its potential biological activity, and its safety and hazards. This could involve laboratory experiments, computational studies, and potentially even clinical trials if it shows promise as a therapeutic agent .
properties
IUPAC Name |
2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-17-5-9-19(10-6-17)24-22(29)16-31-23-26-25-21(28(23)27-13-3-4-14-27)15-18-7-11-20(30-2)12-8-18/h3-14H,15-16H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMRMEKBRNLDOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide |
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